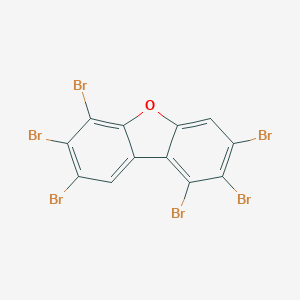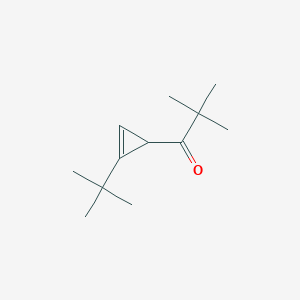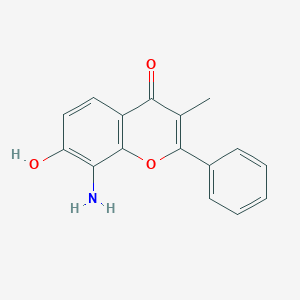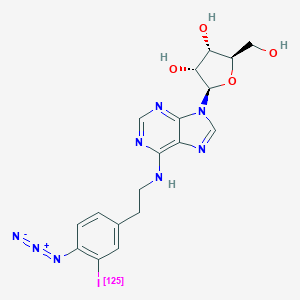
3-(3-Butenyloxy)-2-cyclohexene-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Butenyloxy)-2-cyclohexene-1-one, also known as BCO, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BCO is a cyclohexenone derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 3-(3-Butenyloxy)-2-cyclohexene-1-one is not fully understood, but it has been suggested that 3-(3-Butenyloxy)-2-cyclohexene-1-one exerts its effects by modulating the activity of various signaling pathways. 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines. 3-(3-Butenyloxy)-2-cyclohexene-1-one has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of apoptosis and cell survival. Moreover, 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to inhibit the replication of viruses by interfering with the viral entry, replication, and maturation processes.
Effets Biochimiques Et Physiologiques
3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral effects. 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. 3-(3-Butenyloxy)-2-cyclohexene-1-one has also been shown to induce apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia cells. Moreover, 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to inhibit the replication of several viruses, including influenza virus, herpes simplex virus, and HIV-1.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3-Butenyloxy)-2-cyclohexene-1-one in lab experiments include its potential therapeutic applications, its availability, and its stability. 3-(3-Butenyloxy)-2-cyclohexene-1-one is a relatively stable compound that can be synthesized using various methods. Moreover, 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects, making it a promising compound for further research. However, the limitations of using 3-(3-Butenyloxy)-2-cyclohexene-1-one in lab experiments include its potential toxicity and its limited solubility. 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to have cytotoxic effects in some cell types, and its solubility in water is limited, which may affect its bioavailability.
Orientations Futures
For the research on 3-(3-Butenyloxy)-2-cyclohexene-1-one include the investigation of its potential therapeutic applications in various diseases, the optimization of its synthesis method, and the elucidation of its mechanism of action. Moreover, the development of 3-(3-Butenyloxy)-2-cyclohexene-1-one derivatives with improved solubility and bioavailability may enhance its therapeutic potential. Furthermore, the investigation of the pharmacokinetics and pharmacodynamics of 3-(3-Butenyloxy)-2-cyclohexene-1-one in vivo may provide valuable information for its clinical development. Overall, the research on 3-(3-Butenyloxy)-2-cyclohexene-1-one has the potential to lead to the development of novel therapeutic agents for various diseases.
Méthodes De Synthèse
3-(3-Butenyloxy)-2-cyclohexene-1-one has been synthesized using various methods, including the reaction of cyclohexenone with crotonaldehyde, the reaction of cyclohexanone with crotonaldehyde, and the reaction of cyclohexenone with acetic anhydride and crotonaldehyde. The yield and purity of 3-(3-Butenyloxy)-2-cyclohexene-1-one depend on the reaction conditions, such as the reaction time, temperature, and solvent used. The synthesis method of 3-(3-Butenyloxy)-2-cyclohexene-1-one has been optimized to obtain a high yield and purity, which is essential for its scientific research application.
Applications De Recherche Scientifique
3-(3-Butenyloxy)-2-cyclohexene-1-one has been studied extensively for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral effects. 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. 3-(3-Butenyloxy)-2-cyclohexene-1-one has also been shown to induce apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia cells. Moreover, 3-(3-Butenyloxy)-2-cyclohexene-1-one has been shown to inhibit the replication of several viruses, including influenza virus, herpes simplex virus, and HIV-1. These findings suggest that 3-(3-Butenyloxy)-2-cyclohexene-1-one has potential therapeutic applications in the treatment of various diseases.
Propriétés
Numéro CAS |
109183-36-0 |
|---|---|
Nom du produit |
3-(3-Butenyloxy)-2-cyclohexene-1-one |
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
3-but-3-enoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h2,8H,1,3-7H2 |
Clé InChI |
ZUFFEYOPMOBCPB-UHFFFAOYSA-N |
SMILES |
C=CCCOC1=CC(=O)CCC1 |
SMILES canonique |
C=CCCOC1=CC(=O)CCC1 |
Synonymes |
2-Cyclohexen-1-one,3-(3-butenyloxy)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B8755.png)
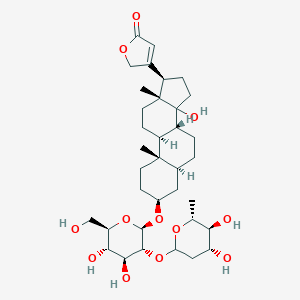

![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)
![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)
